![molecular formula C21H23N7 B6459290 4-({4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549006-28-0](/img/structure/B6459290.png)
4-({4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms . One of the nitrogen atoms bears a hydrogen atom . The compound also contains a benzonitrile group, which consists of a benzene ring attached to a nitrile group.
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Pyrazole rings are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can react with aryl isocyanate, aryl and alkyl isothiocyanates . The reactions of hydrazide with these compounds can form various products .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 3,5-dimethylpyrazole, a derivative of pyrazole, is a white solid that dissolves well in polar organic solvents .
Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including those containing pyrazole moieties, exhibit promising antibacterial properties. Researchers have synthesized compounds similar to your target molecule and evaluated their efficacy against bacterial strains. Notably, some derivatives have demonstrated potent activity against Mycobacterium tuberculosis .
Antileishmanial and Antimalarial Potential
Pyrazole-bearing compounds have been investigated for their antileishmanial and antimalarial effects. While specific studies on your compound are scarce, the broader class of pyrazoles has shown promise in combating these parasitic diseases .
Energetic Materials
A novel nitrogen-rich energetic material, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized. Its robust thermal stability and potential as an energetic material make it an intriguing avenue for further exploration .
Neurotoxicity Assessment
A pyrazoline derivative related to your compound has been studied for its behavioral effects, revealing neurotoxic potentials. Understanding such properties is crucial for safety assessments .
Drug Development
Imidazole derivatives play a pivotal role in drug discovery. Commercially available drugs containing the 1,3-diazole ring (such as clemizole, omeprazole, and metronidazole) demonstrate diverse therapeutic applications, from antihistaminic and antiulcer agents to antiprotozoals and antitumor drugs .
Mechanism of Action
Mode of Action
Based on its structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural features, it may be involved in pathways related to signal transduction, enzymatic activity, or ion channel regulation .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its potential interaction with various proteins or receptors, it may have diverse effects on cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of its environment due to the presence of ionizable groups in its structure .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7/c1-16-13-17(2)28(25-16)21-8-7-20(23-24-21)27-11-9-26(10-12-27)15-19-5-3-18(14-22)4-6-19/h3-8,13H,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTKRBZHZWPUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=C(C=C4)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.